![molecular formula C25H19NO15S2 B3063417 3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid CAS No. 6635-00-3](/img/structure/B3063417.png)
3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26394986-Compound-12 is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of heart failure. This compound has shown promising results in preclinical studies, demonstrating significant cardioprotective effects without the glucose-lowering activity commonly associated with similar compounds .
Preparation Methods
The synthetic routes for PMID26394986-Compound-12 involve several steps, including the use of specific reagents and reaction conditions. The preparation methods typically include:
Synthesis of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.
Formation of the Final Compound: The intermediate compounds are then subjected to further reactions, including reduction, oxidation, and substitution, to form the final compound.
Industrial production methods for PMID26394986-Compound-12 are designed to scale up the laboratory synthesis processes while maintaining the quality and consistency of the product. These methods often involve the use of advanced technologies and equipment to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
PMID26394986-Compound-12 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.
Reduction: Reduction reactions involving PMID26394986-Compound-12 typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed on PMID26394986-Compound-12 using reagents like halogens or alkyl groups.
Scientific Research Applications
PMID26394986-Compound-12 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it a valuable tool for the development of new chemical compounds.
Biology: In biological research, PMID26394986-Compound-12 is used to study cellular processes and molecular interactions. It has been shown to modulate specific signaling pathways, making it useful for investigating cellular mechanisms.
Medicine: The most significant application of PMID26394986-Compound-12 is in medicine, particularly in the treatment of heart failure.
Industry: In the industrial sector, PMID26394986-Compound-12 is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of PMID26394986-Compound-12 involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of sodium-hydrogen exchanger 1 (NHE1) on the myocardial membrane, thereby maintaining intracellular ion homeostasis. This action helps to protect cardiomyocytes from damage and improve cardiac function. Additionally, PMID26394986-Compound-12 modulates other signaling pathways involved in inflammation and cell survival, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
PMID26394986-Compound-12 is unique compared to other similar compounds due to its specific cardioprotective effects without glucose-lowering activity. Similar compounds include:
Empagliflozin: A sodium-glucose cotransporter 2 inhibitor known for its glucose-lowering and cardioprotective effects. it has been associated with increased cytotoxicity.
JX22: A glyceraldehyde derivative developed from empagliflozin, which exhibits superior cardioprotective effects but also increased cytotoxicity.
Piceatannol: Another compound identified as a potential repurposable drug for cardiovascular diseases
PMID26394986-Compound-12 stands out due to its improved safety profile and efficacy in preclinical studies, making it a promising candidate for further investigation and development.
Properties
CAS No. |
6635-00-3 |
|---|---|
Molecular Formula |
C25H19NO15S2 |
Molecular Weight |
637.5 g/mol |
IUPAC Name |
3-[2-[[(6,8-disulfonaphthalen-2-yl)amino]methyl]-3,4,5-trihydroxybenzoyl]oxy-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C25H19NO15S2/c27-17-4-11(24(32)33)5-19(22(17)30)41-25(34)15-8-18(28)23(31)21(29)16(15)9-26-12-2-1-10-3-13(42(35,36)37)7-20(14(10)6-12)43(38,39)40/h1-8,26-31H,9H2,(H,32,33)(H,35,36,37)(H,38,39,40) |
InChI Key |
AIBIWCKHWTUBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)NCC3=C(C(=C(C=C3C(=O)OC4=CC(=CC(=C4O)O)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)

![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)





![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)



![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)
![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)
